molecular formula C17H14F2N2 B1146221 Golgicide A CAS No. 1139889-93-2

Golgicide A

Cat. No. B1146221
CAS RN: 1139889-93-2
M. Wt: 284.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Golgicide A’s molecular structure is complex. Mutagenesis and molecular modeling revealed that Golgicide A binds within an interfacial cleft formed between Arf1 and the GBF1 Sec7 domain .


Chemical Reactions Analysis

Golgicide A has been found to inhibit the effect of shiga toxin on protein synthesis . It also causes a decrease in GBF1-mediated Arf1 activation, impairs retrograde toxin transport, and arrests secretion of soluble and membrane-anchored proteins .


Physical And Chemical Properties Analysis

Golgicide A has a molecular weight of 284.3 g/mol . It is insoluble in water but can be dissolved in DMSO and ethanol .

Scientific Research Applications

1. Role in Golgi Assembly and Function Golgicide A plays a crucial role in the assembly and function of the Golgi apparatus . It is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . Inhibition of GBF1 function results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network .

Impact on Protein Secretion

The inhibition of GBF1 by Golgicide A arrests the secretion of soluble and membrane-associated proteins at the endoplasmic reticulum–Golgi intermediate compartment .

Effect on Endocytosis and Recycling

Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition, indicating that Golgicide A does not interfere with these processes .

Influence on Toxin Transport

Golgicide A affects the transport of toxins within cells. For instance, internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-Golgi network when GBF1 is inhibited .

Tool for Studying Golgi Dynamics

Golgicide A is a unique and powerful tool for further elucidating the mechanisms underlying assembly and transport within the Golgi . It is comparable to the use of dynasore for studying the dynamics of dynamin-mediated clathrin coat formation .

Inhibitor of Shiga Toxin Cytotoxicity

Golgicide A is an effective inhibitor of shiga toxin cytotoxicity . It has been identified as a compound that potently and effectively protects cells from the effects of bacterial toxins .

Mechanism of Action

Target of Action

Golgicide A is a potent, highly specific, and reversible inhibitor of the cis-Golgi ArfGEF GBF1 . GBF1 (Golgi BFA resistance factor 1) is a guanine nucleotide exchange factor (ArfGEF) that activates ADP ribosylation factor 1 (Arf1), a small guanosine triphosphatase (GTPase) that plays a critical role in regulating secretory traffic and membrane transport within the Golgi of eukaryotic cells .

Mode of Action

Golgicide A inhibits the function of GBF1, which results in rapid dissociation of COPI vesicle coat from Golgi membranes and subsequent disassembly of the Golgi and trans-Golgi network . This inhibition of GBF1 function is highly specific and reversible .

Biochemical Pathways

The inhibition of GBF1 by Golgicide A affects the Arf1 activity cycle. Arf1, when activated by GBF1, recruits adaptor and vesicle coat proteins to initiate the formation and release of transport vesicles . More specifically, Arf1 recruits the heptameric coatomer complex at the cis-Golgi face, resulting in assembly of COPI coated vesicles . Therefore, the inhibition of GBF1 by Golgicide A disrupts this process, affecting both anterograde and retrograde traffic within the Golgi .

Pharmacokinetics

It is known that golgicide a is a potent inhibitor that decreases arf1 activation in vivo .

Result of Action

The inhibition of GBF1 by Golgicide A results in the arrest of secretion of soluble and membrane-associated proteins at the endoplasmic reticulum-Golgi intermediate compartment . Endocytosis and recycling of transferrin are unaffected by GBF1 inhibition . Internalized shiga toxin is arrested within the endocytic compartment and is unable to reach the dispersed trans-golgi network .

Action Environment

It is known that golgicide a is a potent, highly specific, and reversible inhibitor, suggesting that its action may be robust to a variety of cellular environments .

Safety and Hazards

Golgicide A is considered toxic and can cause serious eye irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While the future directions for Golgicide A are not explicitly mentioned in the search results, its potent inhibitory action on GBF1 suggests potential applications in the study of secretory traffic and membrane transport within the Golgi of eukaryotic cells .

properties

IUPAC Name

(3aR,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZHEQOUHLZCOX-FTLRAWMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893485
Record name Golgicide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1139889-93-2
Record name Golgicide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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